(S)-(-)-Dropropizine-d4 is a deuterated derivative of the compound Dropropizine, which is primarily used as a cough suppressant. The addition of deuterium atoms in the structure enhances its stability and can influence its pharmacokinetic properties. Dropropizine itself is classified as a non-opioid antitussive agent, often preferred for its reduced side effects compared to traditional opioid-based cough suppressants.
Dropropizine was first synthesized in the 1960s and has been utilized in various formulations for treating coughs and respiratory conditions. The deuterated form, (S)-(-)-Dropropizine-d4, is particularly valuable in research settings, especially in pharmacological studies where isotopic labeling is required for tracing metabolic pathways or understanding drug interactions.
The synthesis of (S)-(-)-Dropropizine-d4 typically involves the introduction of deuterium into the Dropropizine structure. Various methods can be employed, including:
(S)-(-)-Dropropizine-d4 retains the core structure of Dropropizine, with specific hydrogen atoms replaced by deuterium.
(S)-(-)-Dropropizine-d4 can participate in various chemical reactions similar to its non-deuterated counterpart, but with distinct kinetic profiles due to the presence of deuterium.
The mechanism by which (S)-(-)-Dropropizine-d4 exerts its antitussive effects involves several processes:
Research indicates that deuterated compounds often exhibit slower metabolic rates, which could enhance therapeutic duration and reduce dosing frequency.
(S)-(-)-Dropropizine-d4 possesses several notable physical and chemical properties:
Studies show that deuterated compounds can exhibit different solubility profiles compared to their non-deuterated forms, affecting their formulation characteristics.
(S)-(-)-Dropropizine-d4 finds applications primarily in scientific research:
The unique properties of (S)-(-)-Dropropizine-d4 make it a valuable tool in both academic and clinical research settings, contributing to advancements in respiratory therapeutics.
(S)-(-)-Dropropizine-d4 (chemical name: 3-(4-Phenylpiperazin-1-yl-3,3,5,5-d4)propane-1,2-diol) is a deuterium-labeled analog of the antitussive agent dropropizine. Its molecular formula is C13H16D4N2O2, with a molecular weight of 240.3 g/mol [4]. The structure is unambiguously confirmed through advanced spectroscopic techniques:
Table 1: Spectroscopic Signatures of (S)-(-)-Dropropizine-d4
Technique | Key Features | Significance |
---|---|---|
1H-NMR | Loss of signals at δ 2.5–3.0 ppm | Confirms deuteration at piperazine ring |
13C-NMR | Quartets at C3/C5 (vs. singlets in non-d4) | Verifies site-specific D-labeling |
HRMS | [M+H]+ at m/z 241.33 | Validates molecular mass and deuteration efficiency |
Deuteration occurs exclusively at the 3,3,5,5-positions of the piperazine ring, replacing four hydrogen atoms with deuterium. This is denoted in the SMILES notation: OC(CO)CN1C([2H])([2H])N(C2=CC=CC=C2)C([2H])([2H])C1 [4] [6]. The labeling pattern is critical for:
Deuteration induces subtle but measurable changes in physicochemical behavior:
Table 2: Comparative Properties of (S)-(-)-Dropropizine-d4 vs. Non-Deuterated Analog
Property | (S)-(-)-Dropropizine-d4 | (S)-(-)-Dropropizine | Analytical Method |
---|---|---|---|
Molecular Weight | 240.33 g/mol | 236.31 g/mol | HRMS |
Key IR Bands | 2100–2200 cm−1 (C-D) | Absent | FT-IR |
HPLC Retention Time | 8.2 min | 8.7 min | RP-C18, MeOH:H2O (70:30) |
CAS Number | Not assigned | 99291-25-5 | N/A |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5